REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])[CH:6]=[CH:7][C:8]=1OS(C(F)(F)F)(=O)=O.[CH3:23][N:24](C)C=O>O.C(OCC)(=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:23]([C:8]1[CH:7]=[CH:6][C:5]([CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19])=[CH:4][C:3]=1[O:2][CH3:1])#[N:24] |f:4.5.6,^1:43,45,64,83|
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Name
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|
Quantity
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16.61 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1OS(=O)(=O)C(F)(F)F)CC(=O)OCC
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Name
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Quantity
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100 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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Zinc cyanide
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Quantity
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3.42 g
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Type
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catalyst
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Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
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Quantity
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5.61 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the solution was purged thoroughly with nitrogen
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Type
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TEMPERATURE
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Details
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to cool to ambient temperature
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Type
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ADDITION
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Details
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was added
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Type
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FILTRATION
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Details
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The combined layers were filtered
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Type
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CUSTOM
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Details
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to remove any solids
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Type
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CUSTOM
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Details
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the filtrate transferred to a separatory funnel
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Type
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CUSTOM
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Details
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the layers separated
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Type
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EXTRACTION
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Details
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The aqueous layer was re-extracted with ethyl acetate (2×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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FILTRATION
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Details
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The dry organics were then filtered
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Type
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CUSTOM
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Details
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evaporated to dryness under reduced pressure and excess dimethylformamide
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Type
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CUSTOM
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Details
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was removed by evaporation in vacuo at 65° C. for 1.5 h
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Duration
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1.5 h
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Type
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CUSTOM
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Details
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to yield the crude title compound (20 g)
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Type
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CUSTOM
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Details
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The crude product was purified through silica gel chromatography (ethyl acetate/hexanes, 2:3)
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Name
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|
Type
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product
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Smiles
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C(#N)C1=C(C=C(C=C1)CC(=O)OCC)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |